3-(Aminomethyl)indoline Dihydrochloride
Overview
Description
3-(Aminomethyl)indoline Dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2 and a molecular weight of 221.127 . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .
Synthesis Analysis
Indoline structures can be synthesized by an intramolecular Diels-Alder reaction from 3-alkynylalkylamino-1,2-diazine in 1,3,5-triisopropyl benzene (TIPB, bp. 232–236 C) at high temperatures (200–230 C) . Another method involves the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) under reflux in MeOH .Molecular Structure Analysis
The structure of 3-(Aminomethyl)indoline Dihydrochloride consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .Chemical Reactions Analysis
Indoline compounds have been used in the development and synthesis of anticancer drugs, antibacterial drugs, etc . A four-component reaction involving ortho C–H amination/ ipso conjunctive coupling using an alkene and an external nucleophile has been reported .Physical And Chemical Properties Analysis
3-(Aminomethyl)indoline Dihydrochloride is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .
Development of Biologically Active Compounds
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .
Dearomatization Reactions of Indoles
Dearomatization reactions of indoles are used to access 3D indoline structures . This process allows transforming a plain and achiral compound into a chiral scaffold .
Hydroarylation of N-acyl Indoles
In the synthesis of azonazine, a method to achieve a regioselective dearomative introduction of aryl groups at the C3-position of indoles has been developed . This eventually leads to the access of benzofuroindolines .
Synthesis of Benzofuroindolines
The synthesis of benzofuroindolines is achieved through the dearomative introduction of aryl groups at the C3-position of indoles . This is part of the effort toward the synthesis of azonazine .
Development of Neuroprotective Agents
A series of indoline derivatives with novel structures have been designed and synthesized for the treatment of ischemic stroke . As a result of the successive biological screening, certain indoline derivatives were identified as potential neuroprotective agents .
Mechanism of Action
Target of Action
3-(Aminomethyl)indoline Dihydrochloride, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing a variety of biological responses . The specific interactions and resulting changes caused by 3-(Aminomethyl)indoline Dihydrochloride remain a topic of ongoing research.
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to bind to multiple receptors . They have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Future Directions
Indoline structures are commonly found in natural and synthetic compounds with medicinal value and are now beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives will play a greater role in the medical field . The use of alkene-tethered nitrogen electrophiles provides a rapid and modular synthesis of 3,3-disubstituted indolines from readily available aryl iodides .
properties
IUPAC Name |
2,3-dihydro-1H-indol-3-ylmethanamine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-5-7-6-11-9-4-2-1-3-8(7)9;;/h1-4,7,11H,5-6,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTTZLFUCMQWKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N1)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)indoline Dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.